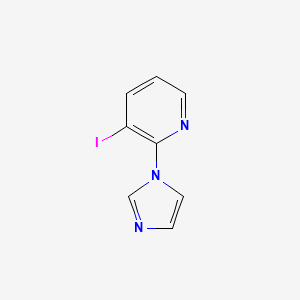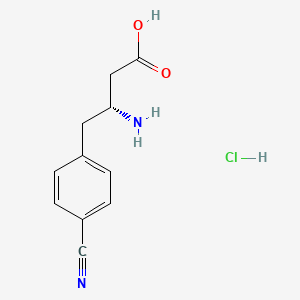![molecular formula C21H19ClN4O2 B1360952 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1037835-42-9](/img/structure/B1360952.png)
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NLRP3 Inflammasome Inhibition
This compound has been identified as a potential inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome plays a crucial role in the immune system’s response to pathogens and stress signals. By inhibiting this complex, the compound could be used to treat a variety of inflammatory diseases, including gout, type 2 diabetes, and atherosclerosis.
Antiplasmodial Activity
Research suggests that derivatives of this compound exhibit significant antiplasmodial activity . This makes it a candidate for the development of new antimalarial drugs, particularly for strains of Plasmodium falciparum that are resistant to current treatments.
Wirkmechanismus
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes and the release of pro-inflammatory cytokines.
Mode of Action
This compound has been shown to bind to the NLRP3 inflammasome . The binding of the compound to the inflammasome can inhibit its activation, thereby reducing the release of pro-inflammatory cytokines . This suggests that the compound acts as an inverse agonist , producing effects opposite to those of an agonist .
Biochemical Pathways
The compound’s interaction with the NLRP3 inflammasome affects the inflammatory response pathway . By inhibiting the activation of the inflammasome, the compound can prevent the release of pro-inflammatory cytokines, such as IL-1β . This can help to reduce inflammation and potentially alleviate symptoms associated with inflammatory conditions.
Pharmacokinetics
The compound’s ability to inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the activation of the NLRP3 inflammasome, the compound can prevent the release of pro-inflammatory cytokines . This can help to reduce inflammation and potentially alleviate symptoms associated with inflammatory conditions.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]-2-oxo-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-16-4-2-15(3-5-16)20(27)13-25-9-7-17(8-10-25)26-19-6-1-14(12-23)11-18(19)24-21(26)28/h1-6,11,17H,7-10,13H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUMHTWZCKPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)C#N)NC2=O)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648514 |
Source


|
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | |
CAS RN |
1037835-42-9 |
Source


|
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)








